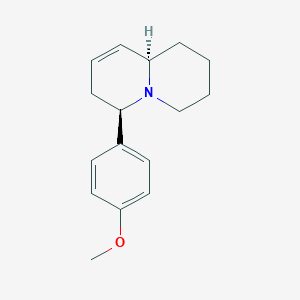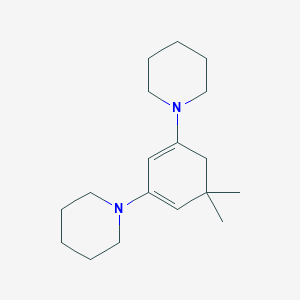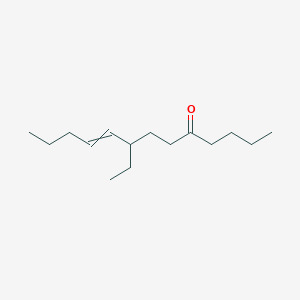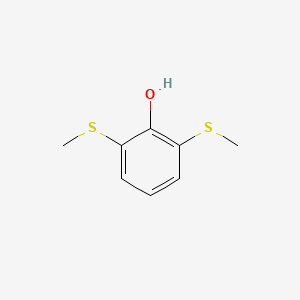
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine is a complex organic compound that belongs to the class of quinolizines Quinolizines are bicyclic compounds that contain a nitrogen atom in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxyphenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with different functional groups, while substitution reactions can introduce new substituents to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of nitrogen-containing heterocycles. Its interactions with biological molecules can provide insights into various biochemical processes.
Medicine
In medicine, derivatives of quinolizines are often explored for their pharmacological properties. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyphenyl group can influence its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizine derivatives with different substituents on the aromatic ring. Examples include:
- (6R,9aR)-6-Phenyl-1,3,4,6,7,9a-hexahydro-2H-quinolizine
- (6R,9aR)-6-(4-Hydroxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine
Uniqueness
The presence of the methoxyphenyl group in (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine distinguishes it from other quinolizine derivatives
Properties
CAS No. |
87781-85-9 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(6R,9aR)-6-(4-methoxyphenyl)-2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C16H21NO/c1-18-15-10-8-13(9-11-15)16-7-4-6-14-5-2-3-12-17(14)16/h4,6,8-11,14,16H,2-3,5,7,12H2,1H3/t14-,16-/m1/s1 |
InChI Key |
RHLGFXMWIPREFJ-GDBMZVCRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CC=C[C@@H]3N2CCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC=CC3N2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)


![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)


![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)


![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
